molecular formula C10H17N3 B3097744 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine CAS No. 1316220-37-7

4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine

Cat. No.: B3097744
CAS No.: 1316220-37-7
M. Wt: 179.26
InChI Key: CNVSSLCZASAXNR-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine is a chemical compound that features both an imidazole and a piperidine ring in its structure The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical structure .

Mode of Action

Imidazole compounds are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

It is noted that imidazole is a product of histamine 1-methyltransferase in the pathway of histidine metabolism . The downstream effects would depend on the specific target and the biological context.

Pharmacokinetics

Imidazole compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Given the broad range of biological activities associated with imidazole compounds , the effects could potentially be diverse depending on the specific target and biological context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine. It’s worth noting that the safety information for a similar compound indicates that it is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 , suggesting that it may have environmental and health impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine typically involves the reaction of 1-methyl-1H-imidazole with a piperidine derivative. One common method involves the use of a Grignard reagent, where 1-methyl-1H-imidazole is reacted with a piperidine derivative in the presence of a suitable catalyst . Another method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may yield amines.

Scientific Research Applications

4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole: A simpler compound with similar imidazole ring structure.

    Piperidine: A simpler compound with a similar piperidine ring structure.

    4-[(1H-imidazol-2-yl)methyl]piperidine: A compound with a similar structure but without the methyl group on the imidazole ring.

Uniqueness

4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine is unique due to the presence of both the imidazole and piperidine rings in its structure, which can confer distinct chemical and biological properties. The methyl group on the imidazole ring can also influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13-7-6-12-10(13)8-9-2-4-11-5-3-9/h6-7,9,11H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVSSLCZASAXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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